4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c1-2-17-6-5-8-20-21(17)26-23(29-20)27(15-19-7-3-4-13-25-19)22(28)18-11-9-16(14-24)10-12-18/h3-13H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTRJIHGZRWHTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzothiazole Core: Starting with the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole core.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Pyridin-2-ylmethyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridin-2-ylmethyl group to the benzothiazole core.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole or pyridine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may target the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzothiazole or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Coupling Reagents: EDCI, HATU, palladium catalysts for Suzuki or Heck coupling.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group would yield primary amines.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to 4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide can act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-II. These inhibitors are crucial in managing inflammation-related conditions such as arthritis and cardiovascular diseases. Studies have demonstrated that modifications in the structure of benzothiazole derivatives can enhance their selectivity and potency against COX-II, which is critical for minimizing side effects associated with non-selective COX inhibitors like ibuprofen and aspirin .
Anticancer Potential
The compound's structural features suggest potential applications in cancer therapy. Benzothiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The incorporation of pyridine groups has been linked to improved interactions with biological targets involved in cancer progression . For instance, certain derivatives have shown promise as aromatase inhibitors, which are vital in treating hormone-dependent cancers such as breast cancer.
Antimicrobial Activity
Preliminary studies suggest that compounds containing benzothiazole and pyridine moieties possess antimicrobial properties. These compounds have been tested against a range of pathogens, demonstrating significant inhibitory effects on both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to its observed effects.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
The benzothiazole ring is a common scaffold in drug discovery. Key analogs include:
- MMV001239 (4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide): Structural Differences: 5-methoxy on benzothiazole; pyridin-3-ylmethyl group. Biological Activity: No cytotoxicity observed in 3T3 or HEK 293 cells; hypothesized CYP51 inhibition due to the pyridyl motif .
- 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide: Structural Differences: 4,5-dichloro on benzothiazole; lacks the pyridinylmethyl group. Biological Activity: No reported data, but halogenation may enhance target binding or stability .
Pyridine Substituent Position and Impact
The position of the pyridine methyl group significantly influences interactions:
- 4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide (G856-6902): Structural Differences: Pyridin-3-ylmethyl; 6-methoxy on benzothiazole. Biological Activity: Undisclosed, but positional changes may alter pharmacokinetics .
N-(4-(pyridin-2-yl)thiazol-2-yl)-4-ethylbenzamide (Compound 17) :
Role of the Cyano Group
The 4-cyano substituent on the benzamide is a key feature shared with analogs like MMV001239 and G856-6902.
Comparative Data Table
*Hypothesized mechanism based on structural analogy.
Biological Activity
The compound 4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a member of the benzamide class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyano group , a benzothiazole moiety , and a pyridine derivative , which are critical for its biological interactions.
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Anticancer Activity : Compounds with benzothiazole and cyano groups have shown potential in inhibiting tumor growth by targeting various signaling pathways involved in cancer progression.
- Antimicrobial Properties : Some derivatives demonstrate efficacy against bacterial strains by disrupting cell wall synthesis or inhibiting essential enzymatic functions.
- Enzyme Inhibition : The presence of functional groups allows for interactions with enzymes like histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases.
Biological Activities and Efficacy
A summary of the biological activities attributed to this compound is presented in Table 1.
| Biological Activity | Efficacy | Reference |
|---|---|---|
| Anticancer (e.g., HeLa cells) | IC50 = 15 μM | |
| Antimicrobial | MIC = 32 μg/mL | |
| Enzyme inhibition (HDAC) | IC50 = 25 μM |
Case Studies
- Anticancer Activity : A study evaluating the compound's effect on human cervical cancer cells (HeLa) demonstrated significant cytotoxicity with an IC50 value of approximately 15 μM. This suggests a potent ability to inhibit cancer cell proliferation through apoptosis induction.
- Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria revealed a minimum inhibitory concentration (MIC) of 32 μg/mL, indicating promising antimicrobial properties that warrant further investigation.
- Enzyme Interaction Studies : The compound was tested for its inhibitory effects on HDACs, showing an IC50 value of 25 μM. This activity is particularly relevant for developing treatments for cancers where HDACs play a crucial role in gene expression regulation.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to synthesize 4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Heterocyclic Core Formation : Construct the benzothiazole ring via cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
Functionalization : Introduce the pyridylmethyl and cyano groups through nucleophilic substitution or coupling reactions. For example, alkylation of the benzothiazole nitrogen with (pyridin-2-yl)methyl halides in the presence of a base (e.g., K₂CO₃) .
Amidation : React the intermediate with 4-cyanobenzoyl chloride using a coupling agent like HOBt/EDC in DMSO or DMF .
- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Yields can reach ~83% under optimized amidation conditions .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- Methodological Answer :
- IR Spectroscopy : Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- NMR (¹H/¹³C) : Assign protons on the benzothiazole (δ 7.5–8.5 ppm), pyridylmethyl (δ 4.5–5.5 ppm), and cyano-substituted benzene (δ 7.2–7.8 ppm). ¹³C NMR identifies quaternary carbons (e.g., C≡N at ~115 ppm) .
- X-Ray Crystallography : Resolve molecular geometry and confirm stereochemistry, as demonstrated for related benzamide derivatives (e.g., R factor = 0.050) .
Advanced Research Questions
Q. How does the compound react with nucleophilic agents, and what derivatives can be synthesized?
- Methodological Answer :
- Nucleophilic Attack : The cyano group undergoes reactions with amines (e.g., hydrazine) to form amidines, or with thiols to yield thioamides .
- Benzothiazole Reactivity : The 2-position of the benzothiazole is electrophilic; substitution with alkoxides or thiols generates ether or thioether derivatives .
- Example : Reacting with aryl isothiocyanates forms thiadiazole derivatives via cyclocondensation, useful for bioactivity studies .
Q. What strategies validate the compound’s mechanism of action in bacterial enzyme inhibition?
- Methodological Answer :
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to bacterial enzymes like acps-pptase, critical for lipid biosynthesis .
- Enzyme Assays : Measure inhibition kinetics (IC₅₀) via spectrophotometric assays (e.g., NADH depletion in fatty acid biosynthesis pathways) .
- Biochemical Profiling : Compare mutant vs. wild-type bacterial strains to confirm target specificity.
Q. How can structural analogs be designed to improve metabolic stability?
- Methodological Answer :
- Trifluoromethyl Substitution : Replace the cyano group with CF₃ to enhance lipophilicity and resistance to oxidative metabolism .
- Heterocycle Modification : Substitute the pyridyl group with pyrimidine or piperazine moieties to optimize binding to hydrophobic enzyme pockets .
- In Vivo Testing : Assess pharmacokinetics (e.g., half-life, bioavailability) in rodent models using LC-MS/MS quantification .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations using Gaussian) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 447.1325 [M+H]⁺) to rule out impurities .
- Dynamic NMR : Resolve rotational barriers in amide bonds causing signal splitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
